4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile
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Overview
Description
“4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile” is a chemical compound with the CAS Number: 2413365-20-3 . It has a molecular weight of 188.23 and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is 4-((((1S,2S)-2-hydroxycyclobutyl)amino)benzonitrile . The InChI code is 1S/C11H12N2O/c12-7-8-1-3-9(4-2-8)13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-6H2/t10-,11-/m0/s1 .Physical and Chemical Properties Analysis
This compound is in the form of an oil . It has a molecular weight of 188.23 .Scientific Research Applications
Androgen Receptor Antagonism
A study by Li et al. (2008) focused on the design and synthesis of a novel, nonsteroidal androgen receptor antagonist, which is used for sebum control and the treatment of androgenetic alopecia. This compound shows potential for dermatological applications due to its potent, selective activity and reduced risk of systemic side effects due to rapid metabolism. The study highlighted the importance of reducing potential phototoxicity through structural modification, which could be relevant for developing similar compounds like 4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile in dermatology (Li et al., 2008).
Cancer Research
Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds showing strong activity against colorectal and triple-negative breast cancer cells. This research demonstrates the potential of specific molecular structures in targeting cancer cells, indicating that similarly structured compounds, including benzonitrile derivatives, might offer new avenues for cancer treatment (Pilon et al., 2020).
Materials Science
Sheng et al. (2014) explored the synthesis of high-performance bisphthalonitrile resins cured with self-catalyzed 4-aminophenoxy phthalonitrile. These materials exhibited outstanding thermal stability and mechanical properties, which could be relevant for applications of this compound in developing new materials with high performance in extreme conditions (Sheng et al., 2014).
Environmental Studies
McGuire et al. (2018) reported the detection of the aromatic molecule benzonitrile in the interstellar medium, providing insights into the composition of aromatic materials in space. This discovery highlights the broader relevance of benzonitrile derivatives in understanding cosmic chemistry and the formation of complex organic molecules in interstellar environments (McGuire et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been known to participate in cycloaddition reactions . These reactions often involve the formation of rings through addition to double or triple bonds .
Biochemical Pathways
Based on its structure, it may be involved in cycloaddition reactions, which can affect a variety of biochemical pathways .
Properties
IUPAC Name |
4-[[(1S,2S)-2-hydroxycyclobutyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-8-1-3-9(4-2-8)13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-6H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLMXOSBJGJER-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1NC2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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